molecular formula C5H5FN2OS B180518 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one CAS No. 1480-92-8

5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one

Cat. No. B180518
CAS RN: 1480-92-8
M. Wt: 160.17 g/mol
InChI Key: VSCLCCQOVQNZLO-UHFFFAOYSA-N
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Description

5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one, also known as FMP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMP belongs to the class of pyrimidine derivatives and is a fluorinated analog of the natural nucleoside thymidine. FMP has been studied extensively for its ability to inhibit thymidylate synthase, an enzyme involved in DNA synthesis.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one involves the inhibition of thymidylate synthase, an enzyme involved in the biosynthesis of thymidine triphosphate. Thymidine triphosphate is an essential component of DNA synthesis, and its depletion leads to the inhibition of cell division and ultimately cell death. 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one binds to the active site of thymidylate synthase and forms a covalent bond with the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects:
5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one has been shown to have a significant impact on the levels of intracellular thymidine triphosphate, which is essential for DNA synthesis. The depletion of thymidine triphosphate leads to the inhibition of cell division and ultimately cell death. 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one has several advantages for use in laboratory experiments. It is a simple compound to synthesize and can be easily scaled up for large-scale production. 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one has also been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. However, 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one has some limitations for use in laboratory experiments. It is a relatively unstable compound and can degrade over time, leading to inconsistent results.

Future Directions

There are several future directions for the study of 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one. One potential area of research is the development of 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one analogs with improved stability and potency. Another area of research is the combination of 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one with other chemotherapeutic agents to enhance its efficacy. Additionally, the use of 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one as a diagnostic tool for the detection of thymidylate synthase activity in cancer cells is an area of active research. Overall, 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one has significant potential for the development of novel cancer therapeutics and diagnostic tools.

Synthesis Methods

The synthesis of 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one involves the reaction of 5-fluorouracil with methylthioacetaldehyde followed by oxidation with hydrogen peroxide. The resulting compound is then treated with a base to yield 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one. The synthesis of 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one is a relatively simple process and can be easily scaled up for large-scale production.

Scientific Research Applications

5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. The inhibition of thymidylate synthase by 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one leads to the depletion of intracellular thymidine triphosphate, which is essential for DNA synthesis. This results in the inhibition of cell division and ultimately leads to cell death. 5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one has shown promising results in preclinical studies for the treatment of various types of cancer, including colon, breast, and lung cancer.

properties

IUPAC Name

5-fluoro-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCLCCQOVQNZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(methylthio)pyrimidin-4-ol

CAS RN

1480-92-8
Record name 5-Fluoro-2-(methylthio)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1480-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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